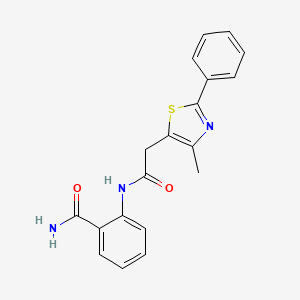

![molecular formula C16H15N3OS2 B2822037 N-[2-(1H-吲哚-3-基)乙基]氨基甲硫酰基]噻吩-2-甲酰胺 CAS No. 1022706-64-4](/img/structure/B2822037.png)

N-[2-(1H-吲哚-3-基)乙基]氨基甲硫酰基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound has a molecular weight of 284.38 .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.38 . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .科学研究应用

Anti-Inflammatory Properties

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide: exhibits anti-inflammatory effects due to its structural resemblance to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), reducing prostaglandin synthesis and inflammation . Researchers are exploring its potential in treating inflammatory diseases such as rheumatoid arthritis and even its role in managing severe respiratory symptoms associated with COVID-19 .

Antiviral Activity

Combining the anti-inflammatory properties of naproxen with the broad-spectrum antiviral activity of tryptamine derivatives, this compound could be a promising candidate for viral infections. Ongoing trials suggest that it might help reduce severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior Regulation

Tryptamine derivatives, including this compound, play a fundamental role in the central nervous system. They regulate processes such as sleep, cognition, memory, and behavior . Investigating its impact on neuromodulation and behavior could yield valuable insights.

Antibacterial and Antimycobacterial Activity

Initial studies indicate antibacterial properties of this compound. Researchers have tested it against Mycobacterium tuberculosis and other strains, comparing its efficacy to standard drugs like isoniazid and rifampicin . Further exploration is warranted to understand its full potential.

Arthritis Treatment

In animal models, this compound has shown promising effects in reducing inflammation and pannus formation in arthritic rats . Investigating its efficacy in human arthritis patients could be valuable.

Fused β-Carboline Formation

The base-promoted fused β-carboline formation from related indole derivatives is an exciting area of study . This compound’s structure could contribute to novel synthetic strategies in this field.

作用机制

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .

安全和危害

未来方向

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-15(14-6-3-9-22-14)19-16(21)17-8-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,9-10,18H,7-8H2,(H2,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTSHSMHYPYOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

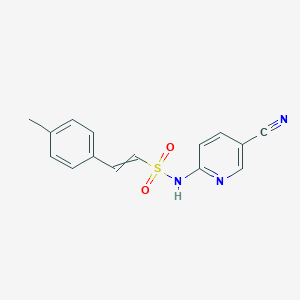

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2821955.png)

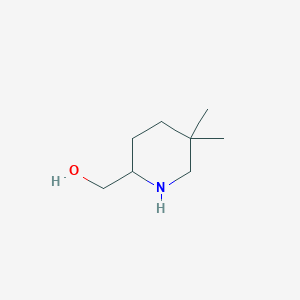

![N-[(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2821959.png)

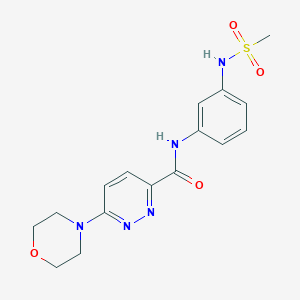

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)

![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)

![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)